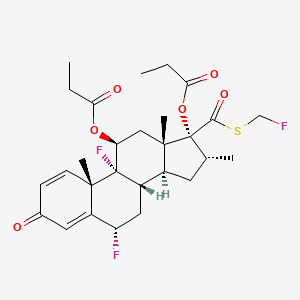
Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
描述
Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester is a specialized organic compound that contains a boronic acid functional group bonded to a bromopyridine ring and a hydroxy-trimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester typically involves the reaction of 2-bromo-3-pyridine with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the necessary specifications for its intended applications.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may produce the corresponding boronic acid derivatives.
科学研究应用
Chemistry: In organic chemistry, boronic acids and their derivatives are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Biology: Boronic acids have been explored for their potential biological applications, including their use as inhibitors of enzymes and their role in the development of new pharmaceuticals.
Medicine: Boronic acid derivatives are being investigated for their therapeutic potential in various medical applications, including cancer treatment and the development of new drugs.
Industry: In the chemical industry, boronic acids are used as intermediates in the synthesis of various compounds and materials.
作用机制
The mechanism by which boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester exerts its effects involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other functional groups, leading to the modulation of biological processes.
Molecular Targets and Pathways: The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in enzyme inhibition, the boronic acid group may bind to the active site of the enzyme, preventing its activity.
相似化合物的比较
Boronic acid, B-(2-chloro-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Boronic acid, B-(2-fluoro-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Boronic acid, B-(2-iodo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Uniqueness: The uniqueness of boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester lies in its specific structural features, which influence its reactivity and potential applications. The presence of the bromo group on the pyridine ring and the hydroxy-trimethylpropyl group contribute to its distinct chemical properties compared to other boronic acid derivatives.
属性
IUPAC Name |
(2-bromopyridin-3-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BBrNO3/c1-10(2,15)11(3,4)17-12(16)8-6-5-7-14-9(8)13/h5-7,15-16H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWMXJCFQUGCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Br)(O)OC(C)(C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129741 | |
| Record name | Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-73-9 | |
| Record name | Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine (41)](/img/structure/B7853975.png)

![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)








![(2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7854057.png)
![[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride](/img/structure/B7854061.png)

